5-Bromo-2-chloro-3-methylthiopyridine

Description

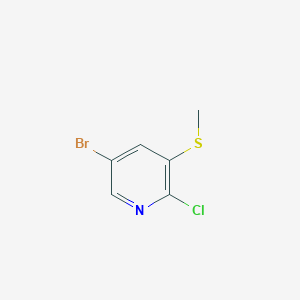

5-Bromo-2-chloro-3-methylthiopyridine is a halogenated pyridine derivative with the molecular formula C₆H₄BrClNS and a monoisotopic mass of 204.9294 Da . It features a pyridine ring substituted with bromine at position 5, chlorine at position 2, and a methylthio (-SCH₃) group at position 2.

Propriétés

IUPAC Name |

5-bromo-2-chloro-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNS/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXCNJXURGGQHOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901281503 | |

| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887308-15-8 | |

| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887308-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-3-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901281503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methylthiopyridine typically involves the halogenation and thiolation of pyridine derivatives. One common method includes the following steps:

Halogenation: Starting with 2-chloropyridine, bromination is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Thiolation: The brominated product is then subjected to thiolation using a methylthiolating agent like methylthiolate or dimethyl disulfide under basic conditions to introduce the methylthio group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 5-Bromo-2-chloro-3-methylthiopyridine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).

Major Products:

Substitution Products: Derivatives with different nucleophiles replacing bromine or chlorine.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl or alkyl-aryl compounds.

Applications De Recherche Scientifique

Pharmaceutical Applications

5-Bromo-2-chloro-3-methylthiopyridine serves as a vital intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the development of:

- SGLT2 Inhibitors : This compound is utilized in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising agents for the treatment of diabetes. Research has indicated that derivatives containing brominated and chlorinated pyridine structures exhibit enhanced activity against SGLT2, making them valuable in diabetes therapy .

- Anticancer Agents : The compound's halogenated nature allows for increased reactivity and specificity in drug design, particularly in targeting cancer pathways. For instance, modifications of this structure have been studied for their potential to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immunotherapy .

Agrochemical Applications

In agrochemistry, this compound is explored for its potential as a pesticide or herbicide. Its ability to disrupt biological pathways in pests makes it an attractive candidate for developing new agrochemical products. The compound's halogen substituents can enhance its efficacy and stability under environmental conditions.

Case Study 1: Synthesis of SGLT2 Inhibitors

A study demonstrated the efficient synthesis of a key intermediate involving this compound, which was then transformed into an SGLT2 inhibitor. The process involved several steps including nitration and bromination, yielding high quantities suitable for industrial applications .

Case Study 2: Anti-Thrombolytic Activity

Research on pyridine derivatives similar to this compound revealed promising anti-thrombolytic properties. The presence of halogen substituents was linked to enhanced activity against blood clot formation, indicating potential therapeutic applications in cardiovascular diseases .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceuticals | SGLT2 Inhibitors | Key intermediate for diabetes therapy |

| Anticancer Agents | Potential IDO1 inhibitors | |

| Agrochemicals | Pesticides/Herbicides | Disruption of pest biological pathways |

| Synthesis Techniques | One-Pot Synthesis | Improved efficiency and reduced environmental impact |

| Cross-Coupling Reactions | Diverse derivatives with tailored activities |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chloro-3-methylthiopyridine depends on its application. In catalytic processes, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its activity is determined by its interaction with specific molecular targets, such as enzymes or receptors, where it can modulate their activity through binding and subsequent conformational changes.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The compound is compared to analogs with substitutions at positions 2, 3, and 5 on the pyridine or pyrimidine rings. Key differences include:

Activité Biologique

5-Bromo-2-chloro-3-methylthiopyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications.

Chemical Structure and Synthesis

This compound has the molecular formula C6H5BrClN and is characterized by the presence of bromine and chlorine substituents on the pyridine ring. The synthesis of this compound typically involves halogenation reactions, which can be efficiently performed using methods such as Suzuki cross-coupling or direct halogenation of pyridine derivatives .

Biological Activities

1. Antimicrobial Activity

Pyridine derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that compounds in this class can inhibit a range of pathogens, including bacteria and fungi. For instance, antimicrobial assays have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MICs) varying based on structural modifications .

2. Antiviral Properties

The compound's antiviral potential has also been investigated, particularly in the context of emerging viral threats such as SARS-CoV-2. Research suggests that certain pyridine derivatives can interfere with viral replication mechanisms, showcasing promising results in vitro .

3. Anti-thrombolytic Activity

Recent studies have highlighted the anti-thrombolytic activity of pyridine derivatives. For example, compounds similar to this compound demonstrated significant inhibition of clot formation in human blood assays. The presence of halogen substituents was correlated with enhanced activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives revealed that this compound exhibited an MIC of 1.6989 μM against Mycobacterium tuberculosis, indicating its potential as a lead compound in anti-tubercular drug development .

Case Study 2: Inhibition of Biofilm Formation

Another investigation assessed the biofilm inhibition capabilities of several pyridine derivatives. The results indicated that compounds structurally similar to this compound could inhibit biofilm formation by up to 90%, suggesting their utility in treating biofilm-associated infections .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 5-Bromo-2-chloro-3-methylthiopyridine with high purity?

- The compound can be synthesized via sequential halogenation and thioetherification. For example, bromination at the 5-position and chlorination at the 2-position of 3-methylthiopyridine derivatives using reagents like NBS (N-bromosuccinimide) or Cl₂ gas under controlled conditions. The methylthio group (-SMe) can be introduced via nucleophilic substitution with methylthiolate or via coupling reactions using transition metal catalysts . Purity (>98%) is achievable through column chromatography or recrystallization, as noted in GC analysis protocols for similar halogenated pyridines .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- GC/HPLC : Used for purity verification, with thresholds >98% as standard for research-grade compounds .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methylthio at C3, bromo at C5, chloro at C2). Chemical shifts for pyridine protons are typically deshielded (δ 7.5–9.0 ppm), with methylthio groups appearing at δ 2.1–2.5 ppm .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₆H₅BrClNS: calc. 238.88) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during methylthio group introduction?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate ions.

- Temperature control : Reactions at 60–80°C reduce competing hydrolysis of intermediates.

- Catalysts : Cu(I) or Pd-based catalysts improve regioselectivity in cross-coupling reactions, as seen in analogous pyridine syntheses .

Q. What mechanistic insights explain the reactivity of bromo and chloro substituents in cross-coupling reactions?

- Bromo groups are more reactive than chloro in Suzuki-Miyaura couplings due to lower bond dissociation energy. For example, bromine at C5 can undergo Pd-catalyzed coupling with aryl boronic acids, while the chloro at C2 remains inert under mild conditions, enabling sequential functionalization . Computational studies (DFT) on similar systems suggest electronic effects from the methylthio group increase electron density at C5, enhancing oxidative addition .

Q. How do researchers resolve contradictions in reported melting points or spectral data?

- Recrystallization : Repurify using solvents like ethanol/water to eliminate impurities affecting melting points .

- Multi-technique validation : Cross-check NMR with IR (C-S stretch ~650 cm⁻¹) and XRD for crystalline samples. Discrepancies may arise from polymorphic forms or hydrate formation .

Q. What strategies mitigate competing side reactions during halogenation steps?

- Stepwise halogenation : Introduce bromine first (directing effect of -SMe), followed by chlorination at the ortho position.

- Protecting groups : Temporarily block reactive sites (e.g., using trimethylsilyl) to prevent over-halogenation, as demonstrated in pyrimidine derivatives .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.